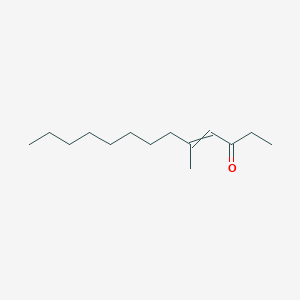![molecular formula C20H20O5 B14406335 3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of acetyl and but-2-en-1-yl groups attached to a naphthalene ring, along with two acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetyl group onto the naphthalene ring. Subsequently, the but-2-en-1-yl group can be introduced via a Heck reaction, which involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate.
化学反応の分析
Types of Reactions
3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalene derivatives.
科学的研究の応用
3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate involves its interaction with specific molecular targets and pathways. The acetyl and but-2-en-1-yl groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Acetyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate: Similar structure but with a prop-2-en-1-yl group instead of a but-2-en-1-yl group.
Tetramethyl acetyloctahydronaphthalenes: Different core structure but similar functional groups.
Uniqueness
3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C20H20O5 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
[3-acetyl-2-acetyloxy-4-[(E)-but-2-enyl]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C20H20O5/c1-5-6-9-16-15-10-7-8-11-17(15)19(24-13(3)22)20(25-14(4)23)18(16)12(2)21/h5-8,10-11H,9H2,1-4H3/b6-5+ |
InChIキー |
OFOJAVLOUIUMRV-AATRIKPKSA-N |
異性体SMILES |
C/C=C/CC1=C(C(=C(C2=CC=CC=C21)OC(=O)C)OC(=O)C)C(=O)C |
正規SMILES |
CC=CCC1=C(C(=C(C2=CC=CC=C21)OC(=O)C)OC(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


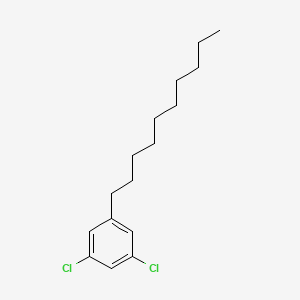

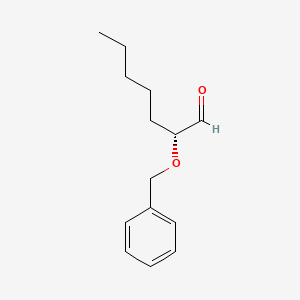
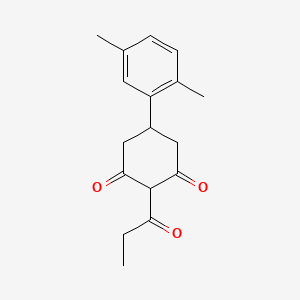

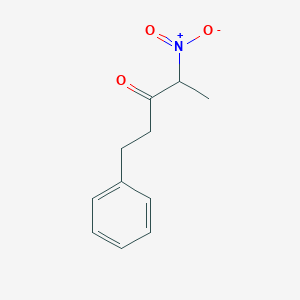

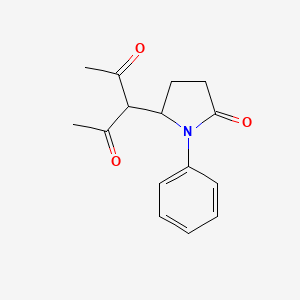
![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
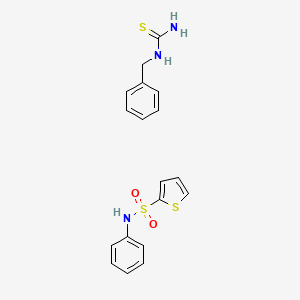
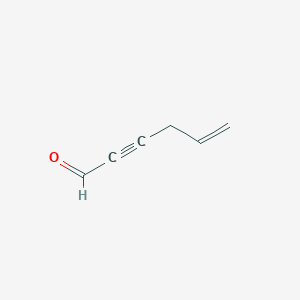
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
